3-Ethyl-3-methyl-3H-indole
Overview
Description
“3-Ethyl-3-methyl-3H-indole” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . For instance, to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Derivatives : Research has led to the synthesis of various indole derivatives, such as 3-ethyl-2-methylindole and 2-ethyl-3-methylindole, demonstrating the compound's versatility in creating new chemical entities (Bailey, Scattergood, & Warr, 1971).
- Autoxidation Studies : Studies on the autoxidation of indole derivatives, including 2-(2-hydroxyphenyl)-3-methyl-indole, have been conducted, shedding light on their chemical stability and reactivity (Robinson & Zubair, 1971).
Pharmacological and Biological Research
- Enzyme Research : An enzyme that N-methylates various indole(ethyl)amine substrates was isolated from the brain, indicating potential biological activities of indole derivatives (Morgan & Mandell, 1969).
- Dopamine Receptor Agonist : 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone has been identified as a potent and selective prejunctional dopamine receptor agonist, suggesting therapeutic potential in neurological conditions (Gallagher et al., 1985).
Structural and Material Science
- Vibrational and NMR Spectroscopy : The synthesized compound 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was characterized using XRD, FTIR, FT-Raman, and NMR analysis, demonstrating the compound's potential in material science (Bhat, Dar, Ahmad, & Khan, 2017).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : 3-Amino alkylated indoles, including derivatives of 3-ethyl-3-methyl-3H-indole, have been studied as corrosion inhibitors for mild steel in acidic environments, showing their potential in industrial applications (Verma et al., 2016).
Safety and Hazards
Indole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also very toxic to aquatic life . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are potential future directions .
properties
IUPAC Name |
3-ethyl-3-methylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-11(2)8-12-10-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDPPVARKSPYDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C=NC2=CC=CC=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554840 | |
Record name | 3-Ethyl-3-methyl-3H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3-methyl-3H-indole | |
CAS RN |
19013-44-6 | |
Record name | 3-Ethyl-3-methyl-3H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.